10alpha-Eudesm-4-en-11-ol

Description

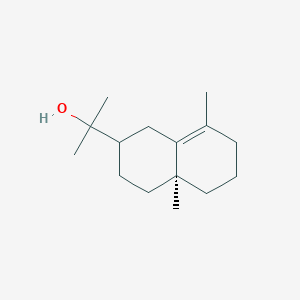

Structure

3D Structure

Properties

Molecular Formula |

C15H26O |

|---|---|

Molecular Weight |

222.37 g/mol |

IUPAC Name |

2-[(4aS)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol |

InChI |

InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12,16H,5-10H2,1-4H3/t12?,15-/m0/s1 |

InChI Key |

WMOPMQRJLLIEJV-CVRLYYSRSA-N |

Isomeric SMILES |

CC1=C2CC(CC[C@@]2(CCC1)C)C(C)(C)O |

Canonical SMILES |

CC1=C2CC(CCC2(CCC1)C)C(C)(C)O |

Origin of Product |

United States |

Phytogeographical and Mycological Distribution of 10alpha Eudesm 4 En 11 Ol

Occurrence in Plant Genera and Species

The presence of 10alpha-Eudesm-4-en-11-ol has been documented in numerous plant families, with a notable prevalence in the Asteraceae and Meliaceae families.

Asteraceae Family Sources

The Asteraceae, or daisy family, is a significant source of 10alpha-Eudesm-4-en-11-ol. Research has identified this compound in the essential oils of various genera within this family.

Inula helenium (Elecampane): The essential oil from the roots of Inula helenium has been reported to contain 10-epi-gamma-eudesmol (B83267). science.gov

Artemisia annua (Sweet Wormwood): This species is another confirmed source of 10-epi-gamma-eudesmol. nih.gov

Atractylodes spp.: While direct confirmation of 10alpha-Eudesm-4-en-11-ol in all species is pending, the essential oils of Atractylodes rhizomes are known to contain various eudesmol isomers, suggesting its likely presence. science.govscience.govresearchgate.net

Chrysanthemum spp.: Although primarily known for pyrethrins, some natural oils used in pesticidal formulations, which may include Chrysanthemum extracts, list 10-epi-gamma-eudesmol as a constituent. google.com

Carpesium cernuum : The essential oil of this plant has been found to contain 10-epi-gamma-eudesmol. researchgate.net

Gynura spp.: Specific data on the presence of 10alpha-Eudesm-4-en-11-ol in this genus is not readily available in the reviewed literature.

Table 1: Presence of 10alpha-Eudesm-4-en-11-ol in select Asteraceae Species

| Genus | Species | Confirmation of 10alpha-Eudesm-4-en-11-ol |

|---|---|---|

| Inula | Inula helenium | Confirmed science.gov |

| Artemisia | Artemisia annua | Confirmed nih.gov |

| Atractylodes | spp. | Presence of isomers confirmed science.govscience.govresearchgate.net |

| Chrysanthemum | spp. | Indirectly suggested google.com |

| Carpesium | Carpesium cernuum | Confirmed researchgate.net |

| Gynura | spp. | Data not available |

Meliaceae Family Sources

The Meliaceae, or mahogany family, is another significant source of eudesmane-type sesquiterpenoids, including 10alpha-Eudesm-4-en-11-ol.

Guarea spp.: While the essential oil of Guarea kunthiana has been analyzed, the specific presence of 10alpha-Eudesm-4-en-11-ol is not explicitly detailed in available abstracts. science.govscience.gov However, the genus is known for its diverse sesquiterpenoid content.

Toona spp.: Studies on the essential oils of Toona sinensis and Toona ciliata have been conducted, but the presence of 10alpha-Eudesm-4-en-11-ol is not explicitly mentioned in the reviewed literature snippets. science.govresearchgate.netresearchgate.net

Other Plant Families

Beyond the Asteraceae and Meliaceae families, 10alpha-Eudesm-4-en-11-ol has been identified in a variety of other plant families.

Alpinia japonica (Zingiberaceae): This species is a confirmed source of 10-epi-gamma-eudesmol. nih.gov

Pogostemon cablin (Lamiaceae): Essential oil from this plant, commonly known as patchouli, is suggested to contain 10-epi-gamma-eudesmol, as it is listed as a component in formulations containing patchouli oil. google.comnih.govgoogle.com

Laurus spp. (Lauraceae): There is currently no readily available data confirming the presence of 10alpha-Eudesm-4-en-11-ol in this genus.

Croton spp. (Euphorbiaceae): While some Croton species have been studied for their essential oil composition, the presence of 10alpha-Eudesm-4-en-11-ol has not been specifically reported in the reviewed abstracts. science.gov

Cymbopogon nardus (Poaceae): The essential oil of this grass, known as citronella, contains 10-epi-gamma-eudesmol. rsdjournal.org

Oplopanax elatus (Araliaceae): Analysis of the essential oil from this species has confirmed the presence of 10-epi-gamma-eudesmol. google.com

Table 2: Presence of 10alpha-Eudesm-4-en-11-ol in Other Plant Families

| Family | Genus | Species | Confirmation of 10alpha-Eudesm-4-en-11-ol |

|---|---|---|---|

| Zingiberaceae | Alpinia | Alpinia japonica | Confirmed nih.gov |

| Lamiaceae | Pogostemon | Pogostemon cablin | Suggested google.comnih.govgoogle.com |

| Lauraceae | Laurus | spp. | Data not available |

| Euphorbiaceae | Croton | spp. | Data not available in snippets |

| Poaceae | Cymbopogon | Cymbopogon nardus | Confirmed rsdjournal.org |

| Araliaceae | Oplopanax | Oplopanax elatus | Confirmed google.com |

Detection in Fungal Species

The occurrence of 10alpha-Eudesm-4-en-11-ol is not limited to the plant kingdom.

Trichoderma harzianum : There is evidence to suggest the presence of 10-epi-gamma-eudesmol in this soil fungus. researchgate.net Patents for pesticidal compositions list T. harzianum in combination with this compound, and studies on the influence of this fungus on plant essential oil composition indicate its potential to produce or influence the production of such terpenes. justia.comgoogle.com

Chemo-varietal and Eco-geographical Influences on 10alpha-Eudesm-4-en-11-ol Content

The concentration of 10alpha-Eudesm-4-en-11-ol in a given plant or fungus is not static. It can be significantly influenced by both genetic variations (chemo-varieties) and environmental factors.

Furthermore, the existence of different chemotypes within a single plant species, where populations produce distinct profiles of secondary metabolites, is a well-documented phenomenon. This intraspecific chemical diversity means that not all individuals of a species that can produce 10alpha-Eudesm-4-en-11-ol will do so in the same quantities.

Isolation, Purification, and Structural Elucidation Methodologies for 10alpha Eudesm 4 En 11 Ol

Extraction Techniques from Biological Matrices

The initial step in isolating 10alpha-eudesm-4-en-11-ol involves its extraction from the host organism, which can be a plant, fungus, or marine invertebrate. The choice of extraction method is critical to maximize the yield and minimize the co-extraction of impurities.

Organic solvent extraction is a widely employed method for obtaining eudesmane-type sesquiterpenoids from various biological materials, including fungi and plants. koreascience.krmdpi.comresearchgate.net This technique leverages the solubility of the target compound in specific organic solvents to separate it from the bulk of the biological matrix.

The process typically begins with the collection and preparation of the biological material, which may involve drying and grinding to increase the surface area for extraction. The powdered material is then subjected to extraction with a suitable organic solvent. Common solvents used for the extraction of sesquiterpenoids include methanol (B129727), ethanol, and ethyl acetate (B1210297). mdpi.comresearchgate.net For instance, the endophytic fungus Penicillium sp. J-54, isolated from mangrove leaves, had its fermentation broth extracted with ethyl acetate to isolate new eudesmane-type sesquiterpenoids. mdpi.com Similarly, the culture broth of the aquatic fungus Beltrania rhombica was extracted with ethyl acetate to yield eudesmane (B1671778) sesquiterpenes. researchgate.net

The selection of the solvent is a critical parameter, as it influences the efficiency and selectivity of the extraction. A systematic approach often involves a series of extractions with solvents of varying polarities to fractionate the crude extract. The resulting organic extract, rich in sesquiterpenoids and other secondary metabolites, is then concentrated under reduced pressure to yield a crude extract for further purification.

Table 1: Organic Solvents Used in the Extraction of Eudesmane Sesquiterpenoids

| Solvent | Polarity | Typical Application |

| Ethyl Acetate | Polar | Extraction from fungal fermentation broths and plant material. mdpi.comresearchgate.net |

| Methanol | Highly Polar | Initial extraction from plant and fungal tissues. researchgate.net |

| Ethanol | Highly Polar | Extraction from plant roots and other tissues. researchgate.net |

| Heptane | Non-polar | Used in liquid-liquid extraction to remove non-polar impurities. nih.gov |

Steam distillation and hydrodistillation are primary methods for the extraction of volatile compounds, such as essential oils rich in sesquiterpenoids, from plant materials. iastate.eduessentialoilwizardry.comyoutube.comyoutube.com These techniques are particularly suitable for compounds that are volatile and immiscible with water.

In steam distillation , steam is passed through the plant material, causing the volatile compounds to vaporize. youtube.comresearchgate.net The mixture of steam and volatile compounds is then condensed, and the essential oil, containing compounds like 10alpha-eudesm-4-en-11-ol, separates from the aqueous phase (hydrosol) due to its lower density and immiscibility. essentialoilwizardry.comyoutube.com This method is advantageous as it avoids the use of organic solvents and can be performed at temperatures lower than the boiling points of the individual compounds, thus preventing their thermal degradation.

Hydrodistillation is a similar process where the plant material is boiled in water. researchgate.netresearchgate.netanalis.com.myutm.myutm.my The resulting steam, carrying the volatile components, is condensed to yield the essential oil. This method is often used for extracting essential oils from woods and roots. For example, hydrodistillation has been successfully employed to extract sesquiterpene-rich agarwood essential oil. researchgate.netanalis.com.my The duration of the distillation process is a critical factor that can influence the yield and chemical composition of the extracted oil. analis.com.my

Table 2: Comparison of Distillation Techniques for Sesquiterpenoid Extraction

| Technique | Description | Advantages | Common Sources |

| Steam Distillation | Steam is passed through the biological material. youtube.comresearchgate.net | Lower extraction temperatures, avoids organic solvents. iastate.edu | Aromatic plants, flowers, leaves. |

| Hydrodistillation | Biological material is boiled in water. researchgate.netresearchgate.netanalis.com.myutm.myutm.my | Simple setup, effective for robust plant parts. researchgate.net | Woods, roots, seeds. researchgate.net |

Chromatographic Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are indispensable for the separation and purification of the target compound, 10alpha-eudesm-4-en-11-ol, from this mixture.

Column chromatography is a fundamental purification technique that separates compounds based on their differential adsorption to a stationary phase. uvic.ca

Silica (B1680970) Gel: Silica gel is a polar adsorbent widely used for the separation of moderately polar compounds like sesquiterpenoids. teledynelabs.comyoutube.comresearchgate.net The separation is based on the polarity of the compounds; less polar compounds elute first, while more polar compounds are retained longer on the column. uvic.ca A solvent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or acetone), is used as the mobile phase. commonorganicchemistry.com The polarity of the mobile phase is often gradually increased (gradient elution) to elute compounds with increasing polarity. For example, a crude extract from the fungus Aspergillus ustus was subjected to silica gel column chromatography to isolate drimane (B1240787) sesquiterpenoids. nih.gov

Reversed-Phase C18: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). libretexts.org This technique is particularly useful for separating compounds with different hydrophobicities. More polar compounds elute earlier, while less polar compounds are retained more strongly. Reversed-phase C18 columns have been effectively used in the separation of various sesquiterpenes. researchgate.netnih.gov

Sephadex LH-20: Sephadex LH-20 is a size-exclusion chromatography medium that also exhibits partitioning effects, making it suitable for the separation of natural products like terpenoids. prep-hplc.comcytivalifesciences.comresearchgate.netsigmaaldrich.com It is a hydroxypropylated dextran (B179266) gel that can be used with a variety of organic solvents. cytivalifesciences.com Separation on Sephadex LH-20 is based on both molecular size and polarity. It has been successfully used in the purification of sesquiterpenoids from fungal extracts. nih.gov

ODS (Octadecylsilane): ODS is another common reversed-phase stationary phase, similar to C18, and is used extensively in the purification of natural products.

Table 3: Stationary Phases for Column Chromatography of Sesquiterpenoids

| Stationary Phase | Separation Principle | Mobile Phase Examples | Application |

| Silica Gel | Adsorption (Polarity) teledynelabs.com | Hexane/Ethyl Acetate, Dichloromethane/Methanol commonorganicchemistry.com | General purification of moderately polar compounds. nih.gov |

| Reversed-Phase C18 | Partitioning (Hydrophobicity) | Water/Acetonitrile, Water/Methanol libretexts.org | Separation of compounds with varying polarity. researchgate.net |

| Sephadex LH-20 | Size Exclusion & Partitioning prep-hplc.comresearchgate.net | Methanol, Ethanol, Chloroform cytivalifesciences.com | Purification of natural products, including terpenoids. nih.gov |

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for both analytical and preparative separations of complex mixtures. nih.gov For the purification of 10alpha-eudesm-4-en-11-ol, preparative HPLC is often the final step to obtain a highly pure compound.

Reversed-phase HPLC with a C18 column is the most common mode for the separation of sesquiterpenoids. nih.govnih.govmdpi.com A gradient elution with a mobile phase consisting of water and an organic modifier like acetonitrile or methanol is typically employed. The separation is monitored using a UV detector, and fractions corresponding to the desired peak are collected. For instance, preparative HPLC was used to isolate two eudesmane-type sesquiterpenes from Lindera strychnifolia after initial fractionation by centrifugal partition chromatography. nih.gov

Preparative Thin-Layer Chromatography (TLC) is a simple and cost-effective method for the isolation of small quantities of compounds from a mixture. nih.govnih.gov A thicker layer of adsorbent (usually silica gel) is used compared to analytical TLC. After developing the plate, the band corresponding to the target compound is scraped off, and the compound is eluted from the adsorbent with a suitable solvent. While it is generally a lower-resolution technique compared to HPLC, it can be a valuable tool for preliminary purification or for the isolation of compounds when only small amounts of material are available. academeresearchjournals.orgresearchgate.net

Advanced Spectroscopic and Spectrometric Characterization

The definitive structural assignment of 10alpha-Eudesm-4-en-11-ol relies on a combination of powerful spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's connectivity, atomic composition, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules like 10alpha-Eudesm-4-en-11-ol. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, the complete carbon skeleton and the relative stereochemistry of the molecule can be pieced together.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. Key signals for 10alpha-Eudesm-4-en-11-ol would include those for the methyl groups, methylene (B1212753) protons, and the methine proton at the stereocenter bearing the hydroxyl group. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) are all critical for assigning specific protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. For 10alpha-Eudesm-4-en-11-ol, with its molecular formula C₁₅H₂₆O, the spectrum would show 15 distinct signals corresponding to the different carbon atoms in the structure, including the olefinic carbons of the double bond and the carbon atom bonded to the hydroxyl group.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing the connectivity of the molecule.

COSY experiments identify proton-proton couplings, revealing which protons are adjacent to one another.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire carbon framework and placing the functional groups.

A comprehensive analysis of these NMR data allows for the complete assignment of all proton and carbon signals, leading to the planar structure of 10alpha-Eudesm-4-en-11-ol.

Interactive NMR Data Table for 10alpha-Eudesm-4-en-11-ol (Hypothetical Data)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | Key HMBC Correlations |

| 1 | 35.8 | 1.55, 1.40 | m | C-2, C-5, C-9, C-10 |

| 2 | 26.4 | 1.80, 1.65 | m | C-1, C-3, C-10 |

| 3 | 38.2 | 2.10, 1.95 | m | C-2, C-4, C-5 |

| 4 | 140.1 | - | - | - |

| 5 | 121.5 | 5.40 | br s | C-3, C-4, C-6, C-10 |

| 6 | 28.9 | 1.90, 1.75 | m | C-4, C-5, C-7, C-8 |

| 7 | 49.8 | 1.60 | m | C-5, C-6, C-8, C-11 |

| 8 | 23.1 | 1.50, 1.35 | m | C-6, C-7, C-9, C-10 |

| 9 | 41.5 | 1.45 | m | C-1, C-8, C-10 |

| 10 | 36.7 | - | - | - |

| 11 | 73.2 | - | - | - |

| 12 | 27.1 | 1.25 | s | C-7, C-11, C-13 |

| 13 | 27.0 | 1.24 | s | C-7, C-11, C-12 |

| 14 | 21.3 | 0.95 | s | C-1, C-5, C-9, C-10 |

| 15 | 16.5 | 1.70 | s | C-3, C-4, C-5 |

Mass Spectrometry (MS and HRESIMS)

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. For 10alpha-Eudesm-4-en-11-ol, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the technique of choice.

HRESIMS can determine the mass of the molecular ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For 10alpha-Eudesm-4-en-11-ol, the expected molecular formula is C₁₅H₂₆O. HRESIMS would confirm this by providing an exact mass that matches the calculated theoretical mass for this formula. The fragmentation pattern observed in the mass spectrum can also provide structural clues, although NMR is more powerful for detailed structural elucidation.

Interactive Mass Spectrometry Data Table for 10alpha-Eudesm-4-en-11-ol (Hypothetical Data)

| Ion | Calculated m/z | Observed m/z (HRESIMS) | Deduced Formula |

| [M+H]⁺ | 223.2056 | 223.2058 | C₁₅H₂₇O |

| [M+Na]⁺ | 245.1876 | 245.1879 | C₁₅H₂₆NaO |

| [M-H₂O+H]⁺ | 205.1951 | 205.1953 | C₁₅H₂₅ |

Note: This data is hypothetical and for illustrative purposes only.

X-ray Crystallographic Analysis for Stereochemical Assignment

When a suitable single crystal of a compound can be grown, X-ray crystallography provides the most definitive method for determining its three-dimensional structure, including the absolute stereochemistry. This technique involves diffracting X-rays off the crystal lattice, which produces a unique diffraction pattern. Mathematical analysis of this pattern allows for the creation of a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined.

For 10alpha-Eudesm-4-en-11-ol, a successful X-ray crystallographic analysis would unequivocally establish the cis or trans fusion of the decalin ring system, the orientation of the methyl groups, and the stereochemistry at the C-7 and C-10 positions, including the crucial alpha orientation of the substituent at C-10. The resulting crystal structure would serve as the ultimate proof of the compound's absolute configuration.

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration

In cases where suitable crystals for X-ray analysis cannot be obtained, Electronic Circular Dichroism (ECD) spectroscopy, coupled with quantum chemical calculations, offers a powerful alternative for determining the absolute configuration of chiral molecules.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. The experimental ECD spectrum of 10alpha-Eudesm-4-en-11-ol would be recorded and then compared to the theoretically calculated ECD spectra for all possible stereoisomers. The absolute configuration is assigned by identifying the calculated spectrum that best matches the experimental one. This computational approach has become a reliable and widely used tool in the stereochemical elucidation of complex natural products.

Enzymatic Biosynthesis of Eudesmane Sesquiterpenoids with a Focus on 10alpha Eudesm 4 En 11 Ol

General Mevalonate (B85504) Pathway Precursors for Sesquiterpenoids

The biosynthesis of all terpenoids, including eudesmane (B1671778) sesquiterpenoids, begins with the production of universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In many eukaryotes, the primary route for synthesizing these precursors is the mevalonate (MVA) pathway.

The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This intermediate is then reduced to mevalonic acid by the enzyme HMG-CoA reductase (HMGR), a key regulatory step in the pathway. Subsequent phosphorylation and decarboxylation steps convert mevalonic acid into IPP. The enzyme isopentenyl pyrophosphate isomerase (IDI) then catalyzes the reversible isomerization of IPP to DMAPP. portlandpress.com

To form sesquiterpenoid precursors, one molecule of DMAPP is condensed with two molecules of IPP in a sequential head-to-tail fashion. This chain elongation is catalyzed by farnesyl pyrophosphate synthase (FPPS), resulting in the formation of the 15-carbon molecule, farnesyl pyrophosphate (FPP). portlandpress.com FPP is the direct, universal precursor for the vast array of sesquiterpenoids, including the eudesmane family. Its linear structure and reactive pyrophosphate group make it the ideal substrate for the subsequent cyclization reactions catalyzed by terpene synthases.

Table 1: Key Enzymes of the Mevalonate Pathway Leading to Farnesyl Pyrophosphate (FPP)

| Enzyme Name | Abbreviation | Function |

| Acetyl-CoA C-acetyltransferase | AACT | Catalyzes the condensation of two Acetyl-CoA molecules. |

| HMG-CoA Synthase | HMGS | Condenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. |

| HMG-CoA Reductase | HMGR | Reduces HMG-CoA to mevalonic acid; a key regulatory enzyme. |

| Mevalonate Kinase | MVK | Phosphorylates mevalonic acid. |

| Phosphomevalonate Kinase | PMVK | Adds a second phosphate (B84403) group to form mevalonate-5-diphosphate. |

| Diphosphomevalonate Decarboxylase | MVD | Decarboxylates and dephosphorylates its substrate to yield IPP. |

| Isopentenyl Pyrophosphate Isomerase | IDI | Isomerizes Isopentenyl Pyrophosphate (IPP) to Dimethylallyl Pyrophosphate (DMAPP). portlandpress.com |

| Farnesyl Pyrophosphate Synthase | FPPS | Condenses two molecules of IPP with one molecule of DMAPP to form FPP. portlandpress.com |

Eudesmane Synthase Enzymes and Their Catalytic Mechanisms

The remarkable diversity of sesquiterpenoid structures arises from the activity of a large superfamily of enzymes known as terpene synthases (TSs), or terpene cyclases. researchgate.net Eudesmane synthases are a subset of sesquiterpene synthases that specifically catalyze the cyclization of the linear precursor FPP into the characteristic bicyclic eudesmane core.

These enzymes are typically Class I terpene synthases, which share several conserved structural and mechanistic features. acs.org Their active sites contain two highly conserved aspartate-rich motifs, DDxxD/E and NSE/DTE. acs.org These motifs are crucial for binding a trinuclear magnesium ion (Mg²⁺) cluster. acs.orgnih.gov The catalytic cycle begins when the FPP substrate enters the enzyme's hydrophobic active site. The pyrophosphate moiety of FPP coordinates with the Mg²⁺ cluster, which facilitates the ionization of FPP by abstracting the pyrophosphate group (PPi). nih.gov

This ionization generates a farnesyl carbocation, a highly reactive intermediate. The enzyme's active site architecture then guides the folding of this flexible carbocation into a specific conformation that promotes cyclization. For eudesmanes, this typically involves the formation of a 10-membered germacrene A intermediate, which is then protonated to initiate a second cyclization, yielding the bicyclic eudesmane cation. acs.orgnih.gov The enzyme stabilizes these transient, high-energy carbocation intermediates through cation-π interactions with aromatic amino acid residues (like tyrosine and phenylalanine) that line the active site cavity. nih.gov The reaction cascade is terminated when a base, which can be a water molecule or a deprotonated amino acid residue within the active site, quenches the final carbocation. This termination step can occur via deprotonation to form a double bond or by the addition of a hydroxyl group, yielding an alcohol. portlandpress.com The precise outcome of the reaction—the specific eudesmane isomer produced—is dictated by the subtle conformational control exerted by the active site's shape and the positioning of key amino acid residues. researchgate.net

Proposed Biosynthetic Routes to 10alpha-Eudesm-4-en-11-ol and Related Stereoisomers

The biosynthesis of 10alpha-Eudesm-4-en-11-ol from farnesyl pyrophosphate (FPP) is proposed to proceed through a multi-step enzymatic reaction catalyzed by a specific eudesmane synthase. While the exact enzyme has not been fully characterized, the pathway can be inferred from the known mechanisms of related sesquiterpene synthases.

Ionization and Cyclization to an Intermediate: The reaction initiates with the Mg²⁺-dependent ionization of FPP to form the (E,E)-farnesyl cation. The enzyme active site then guides the folding of this cation to facilitate a 1,10-cyclization, forming a 10-membered ring intermediate, likely the germacrenyl A cation, which is then deprotonated to the neutral germacrene A. nih.gov

Formation of the Eudesmane Cation: A protonation-dependent cyclization of the germacrene A intermediate leads to the formation of the key bicyclic eudesmane cation. acs.orgnih.gov The stereochemistry of this cation is critical in determining the final product. The formation of a 10α-eudesmane skeleton requires a specific folding of the precursor and a controlled cyclization cascade.

Carbocation Rearrangements and Termination: The eudesmane cation can undergo various rearrangements, such as hydride or methyl shifts, further diversifying the potential products. The final step in the formation of 10alpha-Eudesm-4-en-11-ol involves the quenching of a tertiary carbocation at the C11 position by a water molecule. This nucleophilic attack results in the formation of the hydroxyl group. Simultaneously or subsequently, a proton is abstracted from the C4 position to form the C4-C5 double bond.

The production of different stereoisomers, such as selin-11-en-4α-ol, intermedeol (B1254906), and neointermedeol, by closely related synthases highlights the exquisite control these enzymes exert. rug.nl Minor changes in the amino acid sequence of the active site can alter the folding of the substrate or the trajectory of the carbocation intermediates, leading to different stereochemical outcomes at the C4, C7, and C10 positions. researchgate.net For instance, the stereochemistry of the final alcohol at C4 is determined by which face of the carbocation intermediate is accessible to the terminating water molecule, a process strictly governed by the enzyme's topology.

Genetic and Molecular Biology Approaches to Studying Biosynthetic Enzymes

Understanding the intricate mechanisms of eudesmane biosynthesis relies heavily on modern genetic and molecular biology techniques. These approaches allow researchers to identify the genes encoding biosynthetic enzymes, characterize their functions, and probe the structure-function relationships that dictate product specificity.

A primary strategy involves the identification of candidate terpene synthase genes from the genomes or transcriptomes of organisms known to produce eudesmanoids. mdpi.com Advances in DNA sequencing have revealed a vast number of putative TS genes, but their functions are often unknown. researchgate.net To characterize these genes, they are typically amplified using the polymerase chain reaction (PCR) and cloned into an expression vector, such as pET28a. nih.gov This construct is then introduced into a heterologous host, commonly Escherichia coli or baker's yeast (Saccharomyces cerevisiae), which can be engineered to produce the FPP precursor. portlandpress.comnih.gov

Once the recombinant enzyme is expressed, its function can be tested by incubating the purified protein with FPP and analyzing the resulting products using techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net This allows for the direct correlation of a specific gene with the synthesis of a particular eudesmane compound.

Furthermore, site-directed mutagenesis is a powerful tool for investigating the roles of specific amino acid residues within the enzyme's active site. researchgate.net By systematically replacing conserved or variable residues, researchers can identify those critical for catalysis, carbocation stabilization, and control of product stereochemistry. nih.govresearchgate.net For example, mutating aromatic residues in the active site can disrupt cation-π interactions, often leading to a loss of activity or the formation of different products, thereby providing insight into how the reaction cascade is controlled. nih.gov These genetic and molecular approaches are indispensable for deciphering the complexities of terpenoid biosynthesis and for potentially engineering enzymes to produce novel or high-value compounds. nih.gov

Chemical Synthesis and Semisynthesis of 10alpha Eudesm 4 En 11 Ol and Its Analogues

Total Synthesis Strategies for Eudesmane (B1671778) Skeletons

The construction of the eudesmane skeleton, a substituted decalin system, is the cornerstone of any total synthesis in this class. Historically, the Robinson annulation was a dominant method for creating the fused six-membered rings. This reaction, involving a Michael addition followed by an intramolecular aldol (B89426) condensation, provides a powerful tool for building the core structure. However, challenges such as low yields and lack of stereochemical control under certain conditions have driven the development of alternative strategies.

Modern approaches often rely on more controlled and efficient methods. An intramolecular acylation reaction of a pre-assembled carbon chain has been used to form key keto ester intermediates, which can then be elaborated into the eudesmane framework. For instance, the key intermediate 7-carbomethoxy-Δ⁹,¹⁰-octal-1-one has been synthesized via an intramolecular acylation, providing an efficient route that bypasses the traditional Robinson annulation.

Another powerful strategy involves biomimetic polyene cyclizations, where a linear precursor is induced to cyclize, mimicking the biosynthetic pathways of terpenes. The "cyclase phase" of terpene synthesis, where linear hydrocarbons are stitched together and cyclized, has inspired laboratory syntheses that can rapidly assemble the carbocyclic core. Furthermore, Diels-Alder reactions and various tandem reaction sequences, such as asymmetric tandem Michael addition and Aldol reactions, have been employed to construct the decalin system with high stereocontrol.

A common and effective strategy for accessing various eudesmane stereoisomers begins with well-defined starting materials like the Wieland-Miescher ketone or stereospecific syntheses of octahydronaphthalenone precursors. acs.orgwur.nl These starting materials already contain the fused ring system and provide handles for introducing the required substituents with high stereoselectivity. The synthesis of all eight stereoisomers of eudesm-11-en-4-ol, a close relative of the title compound, relied on four stereospecifically synthesized octahydro-8-hydroxy-4a,8-dimethyl-2(1H)-naphthalenones as starting points, demonstrating the power of this substrate-controlled approach. acs.orgwur.nlrug.nl

Table 1: Key Strategies for Eudesmane Skeleton Synthesis

| Strategy | Description | Key Intermediates/Reactions |

| Robinson Annulation | Classic method involving Michael addition followed by aldol condensation to form a six-membered ring. | Methyl vinyl ketone, cyclohexanone (B45756) derivatives |

| Intramolecular Acylation | Cyclization of a dicarboxylic acid derivative to form a cyclic ketone. | Keto esters (e.g., 7-carbomethoxy-Δ⁹,¹⁰-octal-1-one) |

| Stereospecific Precursors | Use of chiral building blocks like Wieland-Miescher ketone or synthesized decalinones. | Octahydro-8-hydroxy-4a,8-dimethyl-2(1H)-naphthalenones acs.orgwur.nl |

| Tandem Reactions | Combining multiple bond-forming events in one pot for efficiency. | Asymmetric tandem Michael addition and Aldol reaction |

Stereoselective Synthesis of 10alpha-Eudesm-4-en-11-ol

While a dedicated total synthesis for 10alpha-eudesm-4-en-11-ol is not prominently featured in the reviewed literature, a plausible stereoselective route can be constructed based on established methodologies for its isomers, particularly the comprehensive work on the stereoisomers of eudesm-11-en-4-ol. rug.nlacs.org The synthesis of this specific target requires precise stereochemical control at C5, C7, and C10, and regioselective installation of the C4-C5 double bond.

A hypothetical synthesis could commence from a known cis-fused decalinone precursor. The cis-decalin system is necessary to achieve the 10alpha stereochemistry, where the angular methyl group at C10 is cis to the hydrogen at C5.

The key steps would involve:

Introduction of the C7 Side Chain: Starting from a C7-ketone on the decalin framework, the isopropenyl group can be introduced. A Wittig reaction using methylenetriphenylphosphorane (B3051586) would install the exocyclic double bond. Subsequent hydroboration-oxidation would yield a primary alcohol, which can then be oxidized to an aldehyde.

Formation of the C11-ol: Treatment of the C7-aldehyde with a methyl-organometallic reagent (e.g., methylmagnesium bromide or methyllithium) would generate the desired 2-hydroxypropyl side chain, establishing the alcohol at C11. The stereochemistry at C11 would need to be controlled or the resulting diastereomers separated.

Formation of the C4-C5 Double Bond: The C4-C5 double bond can be introduced from a ketone at C3 or C6. For example, a ketone at C6 could be converted to its enolate, which is then trapped as an enol phosphate (B84403). Subsequent reduction would yield the Δ⁵-alkene. Alternatively, and perhaps more directly for the target Δ⁴-alkene, a ketone at C3 could be reduced to an alcohol, followed by dehydration. The conditions for this elimination would need to be carefully chosen to favor the formation of the desired tetrasubstituted Δ⁴-alkene over the alternative Δ³-alkene. The synthesis of related sesquiterpene intermedeol (B1254906) often involves the formation of a diene which is then selectively epoxidized and reduced. acs.org

The stereochemistry at C7, which bears the hydroxyisopropyl group, is crucial. The stereochemical outcome of the addition to the C7-carbonyl group would be influenced by the conformation of the cis-fused decalin ring system.

Table 2: Proposed Key Transformations for 10alpha-Eudesm-4-en-11-ol Synthesis

| Step | Transformation | Reagents/Conditions | Purpose |

| 1 | Wittig Reaction | Ph₃P=CH₂, DMSO | Introduce C7 isopropenyl precursor from a C7-ketone. rug.nl |

| 2 | Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Convert alkene to primary alcohol. |

| 3 | Oxidation | PCC or Swern oxidation | Convert primary alcohol to aldehyde. |

| 4 | Grignard Reaction | CH₃MgBr, THF | Add methyl group to aldehyde to form C11-ol. |

| 5 | Dehydration | Martin's sulfurane or other mild acid | Introduce C4-C5 double bond from a C4-alcohol. |

Derivatization and Analogue Synthesis for Biological Screening

The derivatization of natural products is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR) and the optimization of biological activity. For eudesmane sesquiterpenoids, the primary sites for chemical modification are the hydroxyl group(s) and the carbon-carbon double bonds.

The tertiary alcohol at C11 in 10alpha-eudesm-4-en-11-ol and related eudesmols is a key functional handle for derivatization. Common modifications include:

Esterification: Reaction with acyl chlorides or anhydrides to form esters. This can modulate the compound's lipophilicity and pharmacokinetic properties.

Etherification: Formation of ethers, though more challenging at a tertiary alcohol, can be achieved under specific conditions to probe the steric and electronic requirements of the binding pocket.

The double bond at the C4 position is another site for modification:

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) yields epoxides, which are versatile intermediates for further functionalization.

Hydrogenation: Catalytic hydrogenation can saturate the double bond, allowing researchers to assess its importance for biological activity.

Hydroxylation: Osmylation or other dihydroxylation methods can introduce vicinal diols.

A study on the essential oil of Guatteria friesiana led to the isolation of a novel, naturally occurring derivative, 5-hydroxy-α-eudesmol, alongside known eudesmols. nih.gov The discovery and subsequent biological evaluation of such analogues provide direct insight into SAR. The essential oil containing these compounds demonstrated significant antinociceptive properties, suggesting the potential of the eudesmol scaffold for developing new pain-killing agents. nih.gov Studies on β-eudesmol have highlighted its potential as an anti-tumor and neuroprotective agent, further motivating the synthesis of analogues to improve efficacy and understand its mechanism of action. nih.gov

Development of Novel Synthetic Pathways for Eudesmane Sesquiterpenoids

Modern organic synthesis continually seeks to improve efficiency, step economy, and environmental sustainability. In the context of eudesmane sesquiterpenoids, research has focused on developing novel synthetic pathways that are more concise and offer greater control than classical methods.

A significant advancement is the adoption of a "two-phase" synthetic strategy inspired by terpene biosynthesis. psu.edu This approach separates the synthesis into:

A cyclase phase: Rapid construction of the carbon skeleton using powerful cyclization reactions.

An oxidase phase: Late-stage, site-selective functionalization of the hydrocarbon scaffold, primarily through C-H oxidation.

This biomimetic approach has been successfully applied to the synthesis of five oxidized eudesmane terpenes. By using reagents that can selectively oxidize specific C-H bonds in a complex molecule, chemists can mimic the action of oxidase enzymes, installing hydroxyl and carbonyl groups with high precision and avoiding lengthy protecting group manipulations. psu.edu

Another innovative strategy involves a site-switchable olefin functionalization. acs.org Researchers have synthesized a common intermediate containing two chemically similar double bonds. By carefully selecting reagents and conditions, they could selectively functionalize one olefin over the other in a late-stage diversification. This allowed for the concise, protecting-group-free synthesis of nine different eudesmane congeners from a single advanced intermediate, showcasing a highly efficient approach to generating structural diversity.

Furthermore, the development of new reagents and catalytic systems continues to impact the field. For example, palladium-catalyzed enantioselective alkylation has been used to strategically forge the critical C10 all-carbon quaternary center found in many eudesmanes. acs.orgrug.nl This key transformation enables subsequent diastereoselective reactions to set other stereocenters in the molecule, leading to highly efficient and selective total syntheses.

Structure Activity Relationship Sar Studies of 10alpha Eudesm 4 En 11 Ol and Its Derivatives

Elucidating Key Pharmacophoric Features for Biological Activity

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For eudesmane (B1671778) sesquiterpenoids and their derivatives, several key pharmacophoric features have been identified as critical for their various biological effects.

One of the most consistently important features for the bioactivity of this class, particularly in eudesmanolides (a subclass of eudesmanes), is the presence of an α,β-unsaturated carbonyl group, often in the form of an α-methylene-γ-lactone ring. This reactive group is a Michael acceptor and is believed to interact with biological nucleophiles, such as cysteine residues in proteins, leading to the modulation of their function. For instance, in a study of 1,10-seco-eudesmane sesquiterpenoids, the α-methylene-γ-lactone motif was found to be important for anti-neuroinflammatory activity. nih.gov

Impact of Stereochemistry and Functional Group Modifications on Activity

The precise three-dimensional arrangement of atoms (stereochemistry) and the nature of the functional groups on the eudesmane scaffold are pivotal in determining biological potency and selectivity. Even minor changes can lead to significant shifts in activity.

Modifications to the functional groups of eudesmane derivatives have been extensively studied to probe the SAR. Common modifications include:

Epoxidation and Reduction: In studies on the eudesmanolides alantolactone (B1664491) and isoalantolactone, structural modifications such as epoxidations, reductions, and catalytic hydrogenations were performed. These changes to the α,β-unsaturated lactone system generally led to varied effects on insecticidal activity, demonstrating that the intact unsaturated system is often crucial for potency.

Michael Additions: The addition of nucleophiles (e.g., propylamine) to the α,β-unsaturated lactone via Michael addition was shown to alter the biological activity profile.

Hydroxyl Group Modification: The position and orientation (α or β) of hydroxyl groups are critical. The synthesis of various hydroxylated eudesmanolide derivatives has shown that the specific placement and stereochemistry of these groups can dramatically alter phytotoxicity.

The following table summarizes findings from a study on eudesmanolide derivatives, illustrating how different modifications affect larvicidal activity.

Table 1: Impact of Functional Group Modifications on Larvicidal Activity of Eudesmanolide Analogs

| Parent Compound | Modification | Resulting Analog | Observation on Activity |

| Alantolactone | Michael Addition | Propylamine adduct | Most active adulticide synthesized |

| Isoalantolactone | Various | Synthetic Isomers | None were more active than the parent compound |

| Alantolactone | Various | Synthetic Analogs | Showed a range of larvicidal activities |

This table is a representation of findings where structural modifications were performed on eudesmanolides to understand the functional groups necessary for insecticidal activity.

These findings underscore that the biological activity of eudesmane derivatives is not conferred by a single feature but by a complex interplay between the core scaffold's stereochemistry and the nature and placement of its functional groups.

Computational Approaches to SAR (e.g., Molecular Docking, Density Functional Theory)

Computational chemistry provides powerful tools to investigate SAR at the molecular level, offering insights that can guide the design of new, more active compounds. Molecular docking and Density Functional Theory (DFT) are two prominent methods used for this purpose.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a 10alpha-eudesm-4-en-11-ol derivative) when bound to a second molecule (a receptor, typically a protein). mdpi.com This helps to visualize and quantify the interactions between the ligand and the active site of the target protein. For example, docking studies on a thiazole-sulfonamide derivative identified it as a potent inhibitor of Alzheimer's-related enzymes by revealing its binding mode. mdpi.com Similarly, docking analyses of flavonoids against key tick enzymes helped identify potential acaricides. mdpi.com For eudesmane sesquiterpenoids, docking can elucidate how different substitutions or stereochemistries affect the binding affinity to a target enzyme, thereby explaining observed differences in biological activity. researchgate.netnih.gov Studies have shown strong interactions, including hydrogen bonds and H-pi interactions, between sesquiterpenoids and target enzymes like xanthine (B1682287) oxidase. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can determine a molecule's stable conformation, its reactivity, and the distribution of its electron density. nih.gov This information is invaluable for understanding SAR. For instance, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals provides insight into the chemical reactivity and stability of a compound. nih.gov The molecular electrostatic potential (MEP) map, another DFT-derived property, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites likely to be involved in intermolecular interactions with a biological target. nih.gov

Together, these computational approaches allow researchers to build and test hypotheses about how eudesmane derivatives function, rationalizing experimental results and prioritizing the synthesis of new analogs with enhanced activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. mdpi.comyoutube.com The goal is to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. youtube.comnih.gov

The general workflow for a QSAR study involves several key steps:

Data Set Assembly: A collection of structurally related compounds (like various eudesmane derivatives) with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. mdpi.com

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) and describe various physicochemical properties like lipophilicity, electronic properties, and steric features. youtube.com

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), are used to create an equation that links the descriptors to the biological activity. mdpi.com

Validation: The model's predictive power is rigorously tested using both internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model-building process).

The statistical quality of QSAR models is assessed using several parameters, as shown in the table below, which represents typical data from QSAR studies on bioactive compounds.

Table 2: Example of Statistical Parameters for QSAR Model Validation

| Model Type | R² (Coefficient of Determination) | Q² (Cross-validated R²) | R²_test (External Validation) |

| 2D-QSAR | 0.944 | 0.932 | 0.896 |

| 3D-QSAR | 0.85 | 0.72 | 0.73 |

This table represents typical statistical results from QSAR studies, demonstrating model robustness. R² indicates how well the model fits the training data, Q² assesses its internal predictive ability, and R²_test confirms its ability to predict the activity of new compounds. Data is illustrative, based on values reported in literature for various compound classes. mdpi.com

By identifying the most influential descriptors, QSAR models provide valuable insights into the SAR of eudesmane sesquiterpenoids, guiding the rational design of novel derivatives with potentially improved therapeutic properties.

Chemogeographical and Chemotaxonomic Significance of 10alpha Eudesm 4 En 11 Ol

Use as a Chemical Marker for Plant Species Authentication and Quality Control

The authentication of herbal materials is a critical aspect of quality control to ensure the safety and efficacy of traditional medicines and herbal products. Chemical fingerprinting, a technique that provides a characteristic profile of a plant extract, is a widely accepted method for this purpose. openrepository.comnih.gov Within this context, specific chemical markers are used to identify a particular plant species and distinguish it from potential adulterants.

While a broad range of analytical techniques such as high-performance thin-layer chromatography (HPTLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) are employed for the quality control of herbal medicines, the specific use of 10alpha-Eudesm-4-en-11-ol as a singular marker is not extensively documented in publicly available research. openrepository.comnih.gov However, the chemical profile of sesquiterpenoids, including eudesmanes, is characteristic for particular plant species. openrepository.com For instance, the essential oil of a plant, which contains volatile compounds like 10alpha-Eudesm-4-en-11-ol, can serve as a "fingerprint" for identification. openrepository.com

Table 1: General Approaches to Herbal Medicine Quality Control

| Method | Application | Reference |

| High-Performance Thin-Layer Chromatography (HPTLC) | Separation and identification of chemical components; verification of specific markers. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of chemical compounds, including active ingredients. | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile compounds and essential oils. | openrepository.com |

| DNA Barcoding | Molecular technique for species authentication and identification. | nih.gov |

| Chemical Fingerprinting | Provides an objective and scientific basis for quality control by comparing the chemical profile of a sample to a reference. | nih.gov |

Variability in 10alpha-Eudesm-4-en-11-ol Content Across Different Plant Parts and Growth Conditions

The concentration of secondary metabolites in plants, including 10alpha-Eudesm-4-en-11-ol, is not static. It can vary significantly depending on the part of the plant, its developmental stage, and the environmental conditions under which it grows. This variability is a crucial consideration in the standardization and quality control of herbal products.

Furthermore, environmental factors such as climate, soil type, and altitude can influence the biosynthesis of sesquiterpenoids. This chemogeographical variation means that the same plant species collected from different locations can exhibit different chemical fingerprints. This underscores the importance of sourcing herbal materials from controlled and well-defined origins to ensure consistency in their chemical makeup and, consequently, their therapeutic properties.

Table 2: Factors Influencing Sesquiterpenoid Content in Plants

| Factor | Effect on Sesquiterpenoid Content |

| Plant Part | Different organs (e.g., roots, leaves, flowers) often have distinct chemical profiles and concentrations of specific compounds. |

| Developmental Stage | The age of the plant and the time of harvest can significantly impact the levels of secondary metabolites. |

| Geographical Origin | Variations in climate, soil, and other local conditions can lead to different chemotypes of the same plant species. |

| Environmental Stress | Factors such as drought, nutrient availability, and pest attacks can alter the production of defensive compounds like sesquiterpenoids. |

Phylogenetic Implications of Eudesmane (B1671778) Sesquiterpenoid Distribution

The distribution of specific types of secondary metabolites, such as eudesmane sesquiterpenoids, across different plant taxa can provide valuable clues about their evolutionary relationships. This field of study, known as chemotaxonomy or chemosystematics, uses chemical characters to classify organisms.

Eudesmane-type sesquiterpenoids are particularly characteristic of the Asteraceae family, the family to which Inula helenium belongs. The structural diversity of these compounds within this family is vast, and their distribution patterns often correlate with phylogenetic groupings. For instance, specific structural modifications of the eudesmane skeleton can be characteristic of certain tribes or genera within Asteraceae.

The presence of 10alpha-Eudesm-4-en-11-ol and other related eudesmanes in Inula species and other members of the Lamiaceae family suggests a shared biosynthetic pathway that has been conserved and diversified throughout their evolution. nih.gov The study of the distribution of these compounds can, therefore, help to resolve phylogenetic relationships at different taxonomic levels. For example, comparing the sesquiterpenoid profiles of different Inula species can help to clarify their interspecific relationships.

While comprehensive phylogenetic studies based solely on the distribution of 10alpha-Eudesm-4-en-11-ol are not available, the broader patterns of eudesmane distribution provide a chemical framework that complements molecular phylogenetic data in understanding the evolutionary history of the Asteraceae.

Cutting Edge Methodologies in 10alpha Eudesm 4 En 11 Ol Research

Network Pharmacology Approaches for Multi-Target Analysis

Network pharmacology represents a paradigm shift in drug discovery, moving from the "one drug, one target" model to a more holistic "multi-component, multi-target" approach. jrespharm.com This is particularly relevant for natural products, which often exert their therapeutic effects by modulating multiple proteins and pathways simultaneously. jrespharm.com Network pharmacology integrates data from genomics, proteomics, and bioinformatics to construct and analyze complex interaction networks, thereby identifying potential targets and understanding the mechanisms of action of bioactive compounds. jrespharm.comwjgnet.com

The general workflow of a network pharmacology study involves:

Compound and Target Identification: Identifying the active compounds in a medicinal plant or extract and predicting their potential protein targets using databases such as PubChem, SwissTargetPrediction, and the Therapeutic Target Database. mdpi.comyoutube.com

Disease-Associated Gene Collection: Gathering genes associated with a specific disease from databases like GeneCards, OMIM, and DisGeNET. mdpi.com

Network Construction and Analysis: Building and analyzing compound-target-disease networks using software like Cytoscape to visualize the interactions and identify key nodes and pathways. jrespharm.com

Enrichment Analysis: Performing Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses to elucidate the biological processes and signaling pathways modulated by the compounds. wjgnet.com

While a dedicated network pharmacology study on 10alpha-eudesm-4-en-11-ol is not yet available in the reviewed literature, studies on the chemical constituents of plants rich in eudesmane (B1671778) sesquiterpenoids, such as Atractylodes lancea, have utilized these approaches. For instance, a study on Atractylodes lancea DC. in the context of prostate cancer employed virtual docking to identify that atractylenolide II and III, also eudesmane sesquiterpenoids, have strong binding potential to the androgen receptor. nih.gov This highlights how network pharmacology can pinpoint key interactions for further experimental validation.

Table 1: Key Databases and Tools in Network Pharmacology

| Database/Tool | Function |

| PubChem | Provides information on chemical structures and properties. |

| SwissTargetPrediction | Predicts protein targets of small molecules. |

| GeneCards | A database of human genes that provides genomic, proteomic, transcriptomic, genetic, and functional information. |

| OMIM | A comprehensive, authoritative compendium of human genes and genetic phenotypes. |

| DisGeNET | A discovery platform containing one of the largest publicly available collections of genes and variants associated with human diseases. |

| Cytoscape | An open-source software platform for visualizing complex networks and integrating these with any type of attribute data. |

| KEGG | A database resource for understanding high-level functions and utilities of the biological system. |

| Gene Ontology (GO) | A major bioinformatics initiative to unify the representation of gene and gene product attributes across all species. |

Metabolomics and Chemoinformatic Strategies for Discovery and Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, coupled with chemoinformatic tools, has become indispensable for the discovery and profiling of natural products. These strategies facilitate the rapid identification and structural elucidation of compounds like 10alpha-eudesm-4-en-11-ol from complex plant extracts.

Phytochemical investigations of plants from the Atractylodes genus, a rich source of eudesmane-type sesquiterpenoids, routinely employ a combination of chromatographic and spectroscopic techniques. mdpi.com High-performance liquid chromatography (HPLC) is often used for the separation of individual compounds, while high-resolution electrospray ionization mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy are used for their structural identification. mdpi.comnih.gov

Computational methods are also playing an increasingly important role. For example, calculated electronic circular dichroism (ECD) is used to determine the absolute configuration of newly isolated sesquiterpenoids. nih.govdaneshyari.com This integration of experimental data and computational analysis accelerates the characterization of novel compounds.

A review of the Atractylodes DC. genus highlighted the identification of over 160 sesquiterpenoids, with eudesmane-type compounds being particularly abundant. mdpi.com This extensive chemical diversity underscores the need for efficient metabolomic and chemoinformatic workflows to profile the full spectrum of bioactive molecules.

Table 2: Spectroscopic and Computational Techniques in Natural Product Discovery

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation and purification of individual compounds from complex mixtures. |

| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | Accurate mass determination for molecular formula elucidation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) | Detailed structural characterization of molecules. |

| Electronic Circular Dichroism (ECD) Calculation | Determination of the absolute stereochemistry of chiral molecules. |

Advanced In Vitro Models for Mechanistic Studies

Advanced in vitro models are crucial for dissecting the molecular mechanisms underlying the biological activities of natural compounds. While specific studies on 10alpha-eudesm-4-en-11-ol are limited, research on related eudesmane sesquiterpenoids from Atractylodes species provides insights into the types of in vitro assays used to evaluate their effects.

For instance, the hepatoprotective activities of eudesmane-type sesquiterpenoids have been investigated using HepG2 cells, a human liver cancer cell line, injured with N-acetyl-p-aminophenol (APAP). nih.govdaneshyari.com In these studies, the ability of the compounds to protect cells from APAP-induced damage is assessed.

The anti-inflammatory properties of eudesmane sesquiterpenoids are often evaluated in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The inhibition of nitric oxide (NO) production and the expression of pro-inflammatory enzymes and cytokines, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), are common endpoints. The modulation of key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, is also frequently investigated. nih.gov

Furthermore, the anticancer potential of these compounds is explored using various cancer cell lines. For example, the cytotoxic effects of some eudesmane sesquiterpenoids have been evaluated against P388 (murine leukemia) and A549 (human lung carcinoma) cells. researchgate.net

Table 3: Common In Vitro Models for Studying Eudesmane Sesquiterpenoids

| Cell Line | Application | Key Endpoints Measured |

| HepG2 | Hepatoprotection assays | Cell viability, release of liver enzymes |

| RAW 264.7 | Anti-inflammatory assays | Nitric oxide (NO) production, expression of iNOS, COX-2, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) |

| P388, A549, SGC-7901 | Cytotoxicity and anticancer assays | Cell proliferation, apoptosis |

| IEC-6 | Intestinal cell proliferation assays | Cell proliferation rates |

The application of these cutting-edge methodologies is essential for unlocking the full therapeutic potential of 10alpha-eudesm-4-en-11-ol and other eudesmane sesquiterpenoids. Future research will likely see a greater integration of these approaches to build a comprehensive understanding of their bioactivity and mechanisms of action.

Future Research Avenues and Translational Prospects for 10alpha Eudesm 4 En 11 Ol

Exploration of Undiscovered Biological Activities

While the broader family of eudesmane (B1671778) sesquiterpenoids has been investigated for various pharmacological properties, the specific biological activity profile of 10alpha-Eudesm-4-en-11-ol remains largely uncharted. Eudesmanoids have demonstrated significant anti-inflammatory, anticancer, antimicrobial, and antimalarial activities. nih.gov Future research should, therefore, focus on systematically screening 10alpha-Eudesm-4-en-11-ol for a wide range of biological effects.

A comprehensive investigation could unveil novel therapeutic applications. For instance, many sesquiterpene lactones have been shown to modulate key signaling pathways involved in cancer, such as NF-κB and STAT3, leading to the induction of apoptosis and overcoming drug resistance. nih.gov It would be valuable to explore if 10alpha-Eudesm-4-en-11-ol exhibits similar mechanisms of action. Furthermore, given that some eudesmanoids possess antioxidant properties, investigating the potential of 10alpha-Eudesm-4-en-11-ol to mitigate oxidative stress is a promising avenue. portlandpress.com The exploration of its effects on various cell lines, including cancer cells and immune cells, could provide critical insights into its potential as a lead compound for drug development.

Table 1: Potential Biological Activities for Future Investigation

| Biological Activity | Rationale based on Eudesmane Sesquiterpenoids |

| Anti-inflammatory | Widespread activity within the eudesmane class. nih.gov |

| Anticancer | Known to induce apoptosis and overcome drug resistance. nih.gov |

| Antimicrobial | A common property of sesquiterpenoids. nih.gov |

| Antioxidant | Observed in related eudesmane compounds like cryptomeridiol. portlandpress.com |

| Neuroprotective | A potential area for exploration given the diverse bioactivities of terpenoids. |

| Immunomodulatory | Modulation of immune responses is a known effect of some sesquiterpenes. |

Targeted Biosynthetic Engineering for Enhanced Production

The natural abundance of 10alpha-Eudesm-4-en-11-ol may be insufficient for extensive research and potential commercialization. Therefore, developing efficient and scalable production methods is crucial. The biosynthesis of eudesmane-type sesquiterpenoids originates from farnesyl pyrophosphate (FPP). nih.gov A key step involves the cyclization of FPP, catalyzed by a sesquiterpene cyclase, to form the characteristic eudesmane skeleton. portlandpress.comnih.gov

Metabolic engineering offers a promising approach to enhance the production of 10alpha-Eudesm-4-en-11-ol. This can be achieved by introducing and overexpressing the relevant biosynthetic genes in a microbial host, such as Saccharomyces cerevisiae or various fungi. portlandpress.comresearchgate.net For instance, researchers have successfully produced eudesmane-type diols by expressing a sesquiterpene cyclase from Tripterygium wilfordii in yeast. portlandpress.comnih.gov Strategies to improve yield could include:

Overexpression of key enzymes: Increasing the expression of the specific sesquiterpene synthase responsible for the eudesmane skeleton and any subsequent modifying enzymes (e.g., hydroxylases).

Enhancing precursor supply: Engineering the host's metabolic pathways, such as the mevalonate (B85504) pathway, to increase the intracellular pool of FPP. portlandpress.com

Optimization of fermentation conditions: Fine-tuning culture parameters to maximize product yield. The addition of cofactors like magnesium has been shown to promote the synthesis of eudesmane-type sesquiterpenes in some fungi. researchgate.net

Design and Synthesis of Optimized Analogues with Improved Efficacy and Selectivity

Chemical synthesis provides a powerful tool to generate analogues of 10alpha-Eudesm-4-en-11-ol with potentially improved therapeutic properties. The total synthesis of various eudesmane terpenes has been achieved, often employing strategies that mimic biosynthetic pathways. lookchem.comnih.gov These approaches typically involve the construction of the core carbocyclic framework followed by site-selective oxidations to introduce functional groups. nih.govresearchgate.net

A recent streamlined synthesis of oxidized eudesmanes utilized a late-stage site-selective olefin functionalization strategy, allowing for the creation of multiple congeners from a common intermediate. chemrxiv.org This highlights the potential for generating a library of 10alpha-Eudesm-4-en-11-ol analogues. By systematically modifying the structure, for example, by altering the position and stereochemistry of the hydroxyl group or introducing other functional groups, it may be possible to:

Enhance binding affinity to a specific biological target.

Improve pharmacokinetic properties, such as absorption and metabolic stability.

Increase selectivity towards target cells or tissues, thereby reducing potential off-target effects.

Structure-activity relationship (SAR) studies on these synthesized analogues will be critical in identifying the key structural features responsible for their biological activity and in guiding the design of more potent and selective compounds.

Development of Advanced Delivery Systems for In Vitro Applications

To accurately assess the biological activity of 10alpha-Eudesm-4-en-11-ol and its analogues in in vitro assays, their effective delivery to target cells is paramount. Like many terpenoids, eudesmanes can have low aqueous solubility, which can hinder their bioavailability in cell culture media. Advanced drug delivery systems can overcome this limitation.

The development of intelligent drug delivery systems, often at the nanoscale, aims to enhance therapeutic efficacy while minimizing side effects. sciencescholar.us For in vitro studies, nanoparticle-based systems, liposomes, and micelles can be employed to encapsulate lipophilic compounds like 10alpha-Eudesm-4-en-11-ol. genesispub.org These formulations can improve the compound's dispersibility in aqueous media and facilitate its uptake by cells.

For example, nanoliposomal formulations have been successfully used to deliver other hydrophobic drugs in in vitro cancer studies, demonstrating enhanced cytotoxic effects compared to the free drugs. japsonline.com The development of such delivery systems for 10alpha-Eudesm-4-en-11-ol would enable more reliable and reproducible results in cell-based assays, providing a clearer understanding of its intrinsic biological activity and mechanism of action. Future work could focus on designing and characterizing various nanoformulations of 10alpha-Eudesm-4-en-11-ol and evaluating their efficacy in different in vitro models.

Q & A

Q. How can researchers confirm the structural identity of 10alpha-Eudesm-4-en-11-ol in natural product extracts?

Methodological Answer:

- Use gas chromatography-mass spectrometry (GC-MS) for preliminary identification by comparing retention indices and mass spectral fragmentation patterns with reference databases .

- Validate via 2D NMR (e.g., HSQC, HMBC) to resolve stereochemical ambiguities, particularly at the C-10 position, by analyzing coupling constants and NOE correlations .

- Cross-reference with X-ray crystallography if crystalline derivatives can be synthesized to confirm absolute configuration .

Q. What are the optimal extraction and purification protocols for isolating 10alpha-Eudesm-4-en-11-ol from plant matrices?

Methodological Answer:

- Employ steam distillation or supercritical CO₂ extraction to minimize thermal degradation of sesquiterpenes .

- Combine column chromatography (silica gel, normal phase) with gradient elution (hexane:ethyl acetate) for primary separation, followed by HPLC (C18 reverse-phase column) for high-purity isolation .

- Monitor purity using thin-layer chromatography (TLC) with vanillin-sulfuric acid staining for sesquiterpene detection .

Q. How should researchers design assays to evaluate the bioactivity of 10alpha-Eudesm-4-en-11-ol?

Methodological Answer:

- For antimicrobial studies: Use broth microdilution assays (CLSI guidelines) with Gram-positive/negative bacteria and fungal strains, including positive controls (e.g., ampicillin) .

- For anti-inflammatory activity: Apply LPS-induced macrophage models (e.g., RAW 264.7 cells) and quantify TNF-α/IL-6 via ELISA, ensuring dose-response curves are statistically validated .

Advanced Research Questions

Q. How can conflicting spectral data for 10alpha-Eudesm-4-en-11-ol be resolved in structural elucidation studies?

Methodological Answer:

- Perform isotopic labeling (e.g., ¹³C-enriched precursors) to trace biosynthetic pathways and validate NMR assignments .

- Use density functional theory (DFT) calculations to predict NMR chemical shifts and compare them with experimental data to resolve ambiguities in stereochemistry .

- Re-examine solvent effects in NMR; polar solvents may induce conformational shifts affecting coupling constants .

Q. What experimental strategies address low reproducibility in bioactivity assays involving 10alpha-Eudesm-4-en-11-ol?

Methodological Answer:

- Standardize compound solubility using co-solvents (e.g., DMSO ≤0.1% v/v) and confirm stability via LC-MS over 24-hour incubation periods .

- Implement blinded, randomized plate designs to reduce batch effects in cell-based assays .

- Conduct meta-analyses of existing literature to identify confounding variables (e.g., cell line mutations, assay pH) .

Q. How can computational models improve the understanding of 10alpha-Eudesm-4-en-11-ol’s mechanism of action?

Methodological Answer:

- Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities with target proteins (e.g., COX-2, NF-κB) and validate via surface plasmon resonance (SPR) .

- Apply machine learning (QSAR models) to correlate structural features with bioactivity, training datasets on curated sesquiterpene libraries .

Ethical and Methodological Rigor

Q. How should researchers handle data transparency and reproducibility in studies on 10alpha-Eudesm-4-en-11-ol?

Methodological Answer:

Q. What ethical considerations apply to collaborative research on 10alpha-Eudesm-4-en-11-ol?

Methodological Answer:

- Define authorship criteria early using guidelines like CRediT (Contributor Roles Taxonomy) to avoid disputes .

- Securely store identifiable data (e.g., plant source locations) using pseudonymization and restrict access via role-based permissions .

Data Management and Validation

Q. What statistical methods are appropriate for analyzing dose-response relationships in 10alpha-Eudesm-4-en-11-ol studies?

Methodological Answer:

Q. How can researchers validate the ecological relevance of 10alpha-Eudesm-4-en-11-ol’s bioactivities?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.